5-(aminomethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione hydrochloride
Overview
Description
5-(aminomethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione hydrochloride is a heterocyclic organic compound with a pyrimidine core. This compound is characterized by the presence of an aminomethyl group at the 5-position, an ethyl group at the 1-position, and two keto groups at the 2 and 4 positions of the pyrimidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-dicarbonyl compound and a guanidine derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a primary amine are reacted with the pyrimidine ring. This reaction is typically conducted in an aqueous acidic medium.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the keto groups, converting them to hydroxyl groups, resulting in the formation of diols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of diols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-(aminomethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride
- 5-(aminomethyl)-1-propylpyrimidine-2,4(1H,3H)-dione hydrochloride
- 5-(aminomethyl)-1-butylpyrimidine-2,4(1H,3H)-dione hydrochloride
Uniqueness
5-(aminomethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group at the 1-position enhances its lipophilicity, potentially improving its membrane permeability and bioavailability compared to its methyl or propyl analogs.
Properties
IUPAC Name |
5-(aminomethyl)-1-ethylpyrimidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-2-10-4-5(3-8)6(11)9-7(10)12;/h4H,2-3,8H2,1H3,(H,9,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXKDKHRIMUEBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)NC1=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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